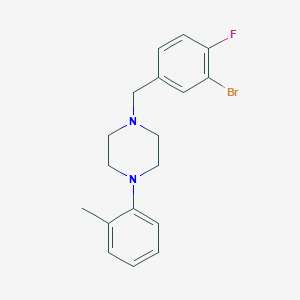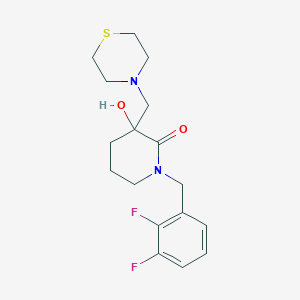
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, also known as BMS-791325, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an essential enzyme for viral replication.
Wissenschaftliche Forschungsanwendungen
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It has been shown to be a potent inhibitor of the NS5B polymerase, which is an essential enzyme for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against a broad range of HCV genotypes, including those that are resistant to current standard-of-care therapies. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection.
Wirkmechanismus
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine inhibits the NS5B polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from synthesizing new viral RNA, which is required for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a unique binding mode that allows it to target a conserved region of the NS5B polymerase, making it effective against a broad range of HCV genotypes.
Biochemical and Physiological Effects
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against HCV in vitro and in vivo. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of the NS5B polymerase, making it effective against a broad range of HCV genotypes. It has a unique binding mode that allows it to target a conserved region of the enzyme, making it less susceptible to resistance mutations. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.
One limitation of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is that it is a small molecule inhibitor, which may limit its efficacy in certain patient populations. Additionally, the development of resistance to 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been observed in some patients, highlighting the need for combination therapies to prevent the emergence of resistance.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. One potential direction is the development of combination therapies that target multiple stages of the HCV life cycle. Another potential direction is the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine analogs that have improved pharmacokinetic and pharmacodynamic properties. Additionally, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine may have potential applications in the treatment of other viral infections, such as Zika virus and dengue fever.
Conclusion
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It is a potent inhibitor of the NS5B polymerase, with a unique binding mode that allows it to target a conserved region of the enzyme. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, making it suitable for use in clinical trials. While there are limitations to the use of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, there are several future directions for its development that may lead to improved therapies for viral infections.
Synthesemethoden
The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 3-bromobenzophenone to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been optimized to produce high yields of pure compound suitable for use in scientific research.
Eigenschaften
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-12-22(13-15-24)26-23-11-6-16-27(18-23)25(28)21-10-5-9-20(17-21)19-7-3-2-4-8-19/h2-5,7-10,12-15,17,23,26H,6,11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFIBDVMIBSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B6059802.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6059807.png)
![N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)
![6-(2-chlorophenyl)-3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6059813.png)

![1-(1-methyl-1H-benzimidazol-2-yl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6059822.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6059830.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)